molecular formula C21H23ClFN3O3S B2808806 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216875-50-1

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2808806
CAS RN: 1216875-50-1
M. Wt: 451.94
InChI Key: NYUXBGHZIGDIGZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClFN3O3S and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis and evaluation of carboxamide derivatives, including compounds structurally related to the specified chemical, have shown potent cytotoxicity against cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma. These derivatives exhibit a broad range of activities with some having IC50 values below 10 nM, highlighting their potential as anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005). Further studies on analogous compounds have also demonstrated significant cytotoxic effects against various cancer cell lines, supporting the therapeutic potential of these chemical frameworks (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antibacterial and Anti-inflammatory Activities

Research into compounds derived from benzothiazole and thiazoline, incorporating dimethylamino groups, has indicated notable anti-inflammatory properties. These findings suggest a broader application of such chemical structures in developing new anti-inflammatory drugs (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Antibacterial and Corrosion Inhibition

Benzothiazole derivatives, including structures similar to the compound , have been explored for their antibacterial effects and potential as corrosion inhibitors. This dual functionality points towards the versatility of these compounds in both pharmaceutical applications and materials science, particularly in protecting metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Novel Heterocyclic Syntheses

The chemical structure of the compound underlines its utility in synthesizing novel heterocyclic compounds with potential pharmacological activities. These syntheses contribute to expanding the library of bioactive molecules, offering new avenues for drug discovery and development (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S.ClH/c1-24(2)9-4-10-25(21-23-19-15(22)5-3-6-18(19)29-21)20(26)14-7-8-16-17(13-14)28-12-11-27-16;/h3,5-8,13H,4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUXBGHZIGDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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